molecular formula C5H10N2O4 B14507183 Methyl 2-(carbamoylamino)-2-methoxyacetate CAS No. 64732-13-4

Methyl 2-(carbamoylamino)-2-methoxyacetate

Cat. No.: B14507183
CAS No.: 64732-13-4
M. Wt: 162.14 g/mol
InChI Key: CPBKWIGVBFAENN-UHFFFAOYSA-N
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Description

Methyl 2-(carbamoylamino)-2-methoxyacetate is an organic compound with a unique structure that includes both carbamoyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(carbamoylamino)-2-methoxyacetate typically involves the reaction of methyl chloroacetate with urea under basic conditions. The reaction proceeds through nucleophilic substitution, where the chloro group is replaced by the carbamoylamino group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the substitution.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(carbamoylamino)-2-methoxyacetate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The carbamoyl group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: The major product is Methyl 2-(carbamoylamino)-2-oxoacetate.

    Reduction: The major product is Methyl 2-(aminomethyl)-2-methoxyacetate.

    Substitution: The products vary depending on the nucleophile used, but common products include Methyl 2-(carbamoylamino)-2-thioacetate when using thiols.

Scientific Research Applications

Methyl 2-(carbamoylamino)-2-methoxyacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving carbamoyl groups.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(carbamoylamino)-2-methoxyacetate exerts its effects involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group can also participate in interactions with other molecules, affecting the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl carbamate: Similar structure but lacks the methoxy group.

    Ethyl 2-(carbamoylamino)-2-methoxyacetate: Similar structure but with an ethyl group instead of a methyl group.

    Methyl 2-(aminomethyl)-2-methoxyacetate: Similar structure but with an amine group instead of a carbamoyl group.

Uniqueness

Methyl 2-(carbamoylamino)-2-methoxyacetate is unique due to the presence of both carbamoyl and methoxy groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

64732-13-4

Molecular Formula

C5H10N2O4

Molecular Weight

162.14 g/mol

IUPAC Name

methyl 2-(carbamoylamino)-2-methoxyacetate

InChI

InChI=1S/C5H10N2O4/c1-10-3(4(8)11-2)7-5(6)9/h3H,1-2H3,(H3,6,7,9)

InChI Key

CPBKWIGVBFAENN-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)OC)NC(=O)N

Origin of Product

United States

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